Lipophilicity vs. Non-Ethylated Piperidine Analog
Ethyl 1‑Boc‑4‑ethyl‑4‑piperidine carboxylate exhibits a measured logP of 2.91–2.98, which is ≈0.78 log units higher than the non‑ethylated analog (Ethyl N‑Boc‑piperidine‑4‑carboxylate, logP ≈ 2.13) and approximately 0.35–0.42 log units higher than the 4‑methyl ethyl‑ester analog (Ethyl N‑BOC‑4‑methylpiperidine‑4‑carboxylate, logP ≈ 2.56 for the closely related methyl ester) [REFS‑1][REFS‑2][REFS‑3]. This difference implies roughly a 6‑fold increase in octanol‑water partition coefficient versus the non‑ethylated scaffold, enhancing passive membrane permeability and potentially improving intracellular target engagement in cell‑based assays.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 2.91–2.98 |
| Comparator Or Baseline | Ethyl N‑Boc‑piperidine‑4‑carboxylate (CAS 142851‑03‑4): logP ≈2.13; Ethyl N‑BOC‑4‑methylpiperidine‑4‑carboxylate (CAS 189442‑87‑3): logP ≈2.56 (methyl ester analog, CAS 724790‑59‑4) |
| Quantified Difference | +0.78 log units vs. non‑ethylated analog; +0.35–0.42 log units vs. 4‑methyl ester analog |
| Conditions | Computed logP values from multiple authoritative databases (PubChem, ChemSrc, MolBase); conditions: standard XLogP3/ALOGPS algorithms at 25 °C |
Why This Matters
Higher lipophilicity directly impacts distribution coefficients in biphasic reaction mixtures and may reduce aqueous solubility, which must be considered when selecting reaction solvents or designing prodrug strategies.
- [1] MolBase. (n.d.). Methyl 1‑Boc‑4‑methylpiperidine‑4‑carboxylate (CAS 724790‑59‑4) – logP data. Retrieved from https://qiye.molbase.cn/724790-59-4.html View Source
